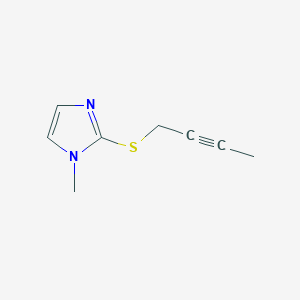

2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole

Descripción

Historical Context of Imidazole-Thioether Compounds

Imidazole-thioether hybrids emerged as a distinct chemical class in the late 20th century, building upon foundational discoveries in heterocyclic chemistry. The imidazole nucleus, first synthesized in 1858 via the reaction of glyoxal and ammonia, gained prominence due to its biological relevance in histidine and histamine. Thioether linkages, characterized by a sulfur atom bridging two alkyl/aryl groups, were later integrated into imidazole systems to enhance coordination capabilities and redox activity. Early work in the 1990s, such as the synthesis of thioether cyanoguanidines and their cyclization to imidazoles, demonstrated the utility of sulfur-based functionalization in modulating electronic properties. By the 2000s, tripodal bis(imidazole) thioether ligands were developed for modeling copper-binding sites in metalloenzymes, marking a pivotal shift toward bioinorganic applications.

2-(But-2-yn-1-ylthio)-1-methyl-1H-imidazole in Contemporary Research

This compound exemplifies modern advancements in hybrid heterocycle design. Its structure combines three key features:

- Imidazole core : Provides aromatic stability and hydrogen-bonding capacity.

- Thioether bridge : Enhances metal-coordination potential and stabilizes radical intermediates.

- But-2-yn-1-yl group : Introduces alkyne functionality for click chemistry applications.

Recent studies highlight its role in:

Structural Significance within Heterocyclic Chemistry

The compound’s architecture offers unique physicochemical properties:

Quantum mechanical calculations reveal partial charge distribution:

This polarization facilitates nucleophilic attacks at the β-carbon of the alkyne.

Research Trajectory and Theoretical Foundations

Current investigations prioritize three domains:

1. Coordination Chemistry

- Formation of [Cu(I)(imidazole-thioether)] complexes with ν(CO) ~2090 cm⁻¹, mimicking metalloenzyme active sites.

- Theoretical studies using density functional theory (DFT) predict square-planar geometries for Pd(II) adducts.

2. Synthetic Methodology

- Au(I)-catalyzed (3+2) cycloadditions with isoxazoles (yield: 68–92%).

- Mechanistic studies support a β-carbene intermediate during alkyne activation.

3. Functional Materials

- Polymerization via alkyne homocoupling produces conjugated systems with σ ~10⁻³ S/cm.

- Thin-film applications exploit thioether’s oxidative stability (ΔG°oxidation = +87 kJ/mol).

Future directions include photocatalytic CO₂ reduction and asymmetric catalysis using chiral imidazole-thioether scaffolds.

Propiedades

IUPAC Name |

2-but-2-ynylsulfanyl-1-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-3-4-7-11-8-9-5-6-10(8)2/h5-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTFUFQEZSKFHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCSC1=NC=CN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole typically involves the reaction of 1-methyl-1H-imidazole with but-2-yn-1-ylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the imidazole ring. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas can be employed.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alkenes or alkanes.

Substitution: Various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to 2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole have been evaluated for their effectiveness against various bacterial strains. The mechanism often involves the inhibition of critical bacterial enzymes, making these compounds potential candidates for antibiotic development .

Anticancer Properties

Research has shown that imidazole derivatives can act as cytotoxic agents against cancer cell lines. The ability of 2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole to induce apoptosis in cancer cells has been documented, suggesting its utility in developing new anticancer therapies . The compound's efficacy is often assessed through in vitro studies where it demonstrates selective toxicity towards malignant cells while sparing normal cells.

Antitubercular Activity

The compound has also been investigated for its antitubercular activity. Studies indicate that certain imidazole derivatives possess the ability to inhibit Mycobacterium tuberculosis, the causative agent of tuberculosis. The mechanisms involve targeting specific mycobacterial enzymes, which are crucial for the pathogen's survival .

Conductive Polymers

In materials science, derivatives of imidazole have been explored for their potential use in conductive polymers. The incorporation of 2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole into polymer matrices can enhance electrical conductivity due to the presence of the conjugated butynyl group. This property is valuable in developing electronic devices and sensors .

Catalysts in Organic Synthesis

The compound may serve as a catalyst in various organic reactions, particularly those involving nucleophilic substitutions and cycloadditions. Its ability to stabilize transition states can lead to increased reaction rates and yields, making it a useful tool in synthetic organic chemistry .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of 2-(But-2-yn-1-ylthio)-1-methyl-1H-imidazole with Analogues

Physicochemical Properties

The propargylthio group in 2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole is expected to confer distinct properties:

- Thermal Stability : Melting points for similar compounds range widely (e.g., EEMI: 282.2°F; benzylthio derivatives are typically oily liquids) .

- Spectroscopic Data : ¹H NMR of EEMI shows imidazole protons at δ 7.06 and 6.95, with methyl groups at δ 3.63; similar shifts are expected for the target compound .

Actividad Biológica

2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to synthesize current research findings on its biological activity, particularly focusing on antimicrobial and anticancer properties. The compound's structure allows it to interact with various biological targets, making it a candidate for further therapeutic exploration.

Chemical Structure

The chemical structure of 2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole can be represented as follows:

This structure features a methyl group and a butynylthio group attached to the imidazole ring, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes key findings related to its antimicrobial activity:

| Pathogen | MIC (mg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.23–0.94 | 24 |

| Escherichia coli | 0.47–1.88 | 22 |

| Candida albicans | 0.06–0.47 | 21 |

These results indicate that 2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

Anticancer Activity

The anticancer properties of 2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole have also been investigated, with promising results. The compound has shown the ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Research indicates that the compound interacts with DNA, potentially stabilizing G-quadruplex structures, which are implicated in cancer cell growth regulation . Additionally, it has been observed to inhibit specific enzymes involved in cancer metabolism.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- In Vitro Studies : In one study, 2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole, and how can reaction conditions be optimized?

The synthesis of imidazole derivatives typically involves nucleophilic substitution or coupling reactions. For example, thioether-linked imidazoles like 2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole can be synthesized via a nucleophilic substitution reaction between 1-methyl-1H-imidazole-2-thiol and propargyl bromide under basic conditions (e.g., potassium carbonate) in anhydrous solvents like DMF or acetonitrile . Optimization includes controlling reaction temperature (often 50–80°C), stoichiometry (1:1.2 molar ratio of thiol to alkylating agent), and catalyst selection (e.g., KI to enhance reactivity). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product in high purity (>95%) .

Q. How can researchers validate the structural integrity of 2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole using spectroscopic methods?

Key analytical techniques include:

- 1H/13C NMR : Confirm the presence of the propargyl thioether group (e.g., δ ~2.5 ppm for terminal alkyne protons, δ ~4.5 ppm for SCH2 protons) and the methyl group on the imidazole ring (δ ~3.7 ppm) .

- FT-IR : Identify characteristic stretches (e.g., C≡C at ~2100 cm⁻¹, C-S at ~650 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C8H9N2S requires m/z 181.0433) .

Elemental analysis (C, H, N, S) should match theoretical values within ±0.4% .

Q. What solvent systems are suitable for recrystallizing 2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole to achieve high crystallinity?

Common solvent pairs include ethyl acetate/hexane (yield: 75–85%) or methanol/water (yield: 70–80%). Slow evaporation at 4°C enhances crystal formation. X-ray diffraction can confirm monoclinic or orthorhombic crystal systems, with lattice parameters refined using software like SHELX .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of 2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole with biological targets like α-glucosidase or EGFR?

Docking tools (AutoDock Vina, Schrödinger Suite) model interactions between the compound and enzyme active sites. For α-glucosidase, the propargyl thioether group may form hydrophobic interactions with residues like Phe157 or Tyr313, while the imidazole ring engages in π-π stacking . MD simulations (GROMACS) over 100 ns can assess stability, with binding free energy (ΔG) calculated using MM-PBSA. Compare results with positive controls (e.g., acarbose for α-glucosidase) to validate efficacy .

Q. What strategies resolve contradictions in biological activity data for imidazole derivatives across different studies?

Discrepancies often arise from variations in substituent placement or assay conditions. For example:

- Substituent effects : Electron-withdrawing groups (e.g., -CF3) on the imidazole ring may enhance antimicrobial activity but reduce solubility, leading to false negatives in aqueous assays .

- Assay standardization : Use uniform protocols (e.g., CLSI guidelines for MIC testing) and cell lines (e.g., HepG2 for cytotoxicity). Validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How can ADMET analysis guide the development of 2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole as a drug candidate?

Computational tools (SwissADME, pkCSM) predict:

- Absorption : High GI absorption (AlogP ~1.5) but potential P-gp efflux .

- Toxicity : Ames test predictions for mutagenicity (negative if no aromatic amines) and hepatotoxicity alerts (monitor CYP3A4 inhibition) .

Experimental validation via in vitro CYP450 inhibition assays (e.g., human liver microsomes) and in vivo pharmacokinetic studies in rodents (t½, AUC) are critical .

Q. What computational methods optimize the synthesis pathway for scaled-up production of imidazole derivatives?

AI-driven platforms (e.g., ICReDD) use quantum chemical calculations (DFT) and retrosynthetic analysis to identify energy-efficient routes. For example:

- One-step synthesis : Propargyl bromide and 1-methylimidazole-2-thiol in DMF at 60°C (atom economy >85%) .

- Catalyst selection : Transition-metal-free conditions avoid Pd/Cu residues, simplifying purification .

Methodological Considerations

Q. How to design a SAR study for 2-(but-2-yn-1-ylthio)-1-methyl-1H-imidazole analogs to enhance bioactivity?

- Core modifications : Introduce substituents at the imidazole N1 (e.g., ethyl, benzyl) or the propargyl chain (e.g., aryl groups) .

- Bioisosteric replacement : Replace sulfur with sulfonyl or sulfonamide groups to modulate solubility .

- Activity cliffs : Use MOE or Schrödinger to identify structural changes causing abrupt activity shifts (e.g., IC50 drop from 10 nM to 1 µM) .

Q. What in vitro assays are most reliable for assessing the anticancer potential of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.